molecular formula C12H14OSi B1586892 2-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-58-1

2-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B1586892
CAS RN: 77123-58-1
M. Wt: 202.32 g/mol
InChI Key: IROGCMISRBINQX-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]benzaldehyde is a useful reactant for the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It is an important raw material and intermediate used in organic synthesis, Pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

This compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 266.3±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.4±3.0 kJ/mol, flash point of 114.9±25.1 °C, index of refraction of 1.515, molar refractivity of 61.6±0.4 cm3 .

Scientific Research Applications

Cyclization and Synthesis of Indenes

The reaction of o-(trimethylsilylethynyl)styrenes with diisobutylaluminum hydride (DIBAL-H) efficiently produces 2-trimethylsilyl-1H-indenes. This process involves a mechanism of hydroalumination of the alkynyl moiety, geometrical isomerization, and intramolecular carboalumination. This method represents a strategic approach in the synthesis of indenes, which are valuable in various chemical synthesis applications (Kinoshita, Hirai, & Miura, 2014).

Pathway to Heterocyclic Ketones and Esters

The silicon-carbon bond of 2-(trimethylsilyl)pyridine can be cleaved using benzaldehyde, providing a novel pathway to produce heterocyclic ketones, keto-acids, esters, and alcohols. This research expands the potential applications of silicon-based compounds in organic synthesis, especially in the formation of complex organic molecules (Pinkerton & Thames, 1970).

Asymmetric Catalysis in Organic Synthesis

In asymmetric cyanohydrin synthesis, the addition of trimethylsilyl cyanide to benzaldehyde using aluminium-based catalysts shows first-order kinetics in trimethylsilyl cyanide and zero order in benzaldehyde. This indicates a common mechanism for asymmetric catalysis in such reactions, involving the activation of both the aldehyde and the cyanide, which is crucial for developing enantioselective synthetic methods (North, Villuendas, & Williamson, 2010).

Reformatsky Type Reaction in Organic Synthesis

The condensation of trimethylsilylacetonitrile or ethyltrimethylsilyacetate with benzaldehyde in the presence of dried alkali metal fluorides under microwaves leads to β-trimethylsilyloxynitrile or ester. This represents a Reformatsky type reaction, which is significant in creating carbon-carbon bonds in organic synthesis (Latouche, Texier-Boullet, & Hamelin, 1991).

Synthesis of Organosilicon Compounds

The reaction of terephthalaldehyde with tris(trimethylsilyl)methyl lithium leads to the formation of compounds like 4-[2,2-bis(trimethylsilyl)ethenyl]benzaldehyde. These organosilicon compounds have important implications in the synthesis of imines and amines containing vinylbis(trimethylsilyl) groups, which are valuable in various chemical industries (Safa, Mardipour, & Oskoei, 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGCMISRBINQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377988
Record name 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77123-58-1
Record name 2-[2-(Trimethylsilyl)ethynyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77123-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-benzaldehyde (20.0 g, 108.1 mmol) in anhydrous tetrahydrofuran (200 mL) was degassed with argon for 30 minutes at room temperature. To the above solution was added bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) (3.79 g, 5.4 mmol) and the mixture was degassed again for an additional 15 minutes. To the reaction mixture were added trimethylsilanyl acetylene (33.97 mL, 216.2 mmol), copper(I) iodide (1.0 g, 5.4 mmol) and triethylamine (29.5 mL, 216.2 mmol), and the mixture was stirred for 16 hours at room temperature. Tetrahydrofuran was removed in vacuo. To the residue was added water (100 mL), and the resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give a black colored crude product. Flash chromatography (silica gel, 100-200 mesh, 2-5% ethyl acetate in hexane) afforded 2-trimethylsilanylethynyl-benzaldehyde (18.0 g, 82%) as a brown colored solid. MS (ESI+) cald. for C12H14OSi [(M+H)+] 202, obsd. 203.
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20 g
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copper(I) iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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